molecular formula C19H18N2O2 B148404 1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione CAS No. 128099-74-1

1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione

Cat. No.: B148404
CAS No.: 128099-74-1
M. Wt: 306.4 g/mol
InChI Key: PHEUSRFARQHWGC-UHFFFAOYSA-N
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Description

1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione typically involves the condensation of indole derivatives with a suitable dione precursor. One common method is the reaction of 2,3-dihydroindole with propane-1,3-dione under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and selectivity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Diols or other reduced forms.

    Substitution: Functionalized indole derivatives with various substituents.

Scientific Research Applications

1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione involves its interaction with specific molecular targets and pathways. The indole moieties can interact with various enzymes, receptors, and proteins, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Indole: A simple indole derivative with a single indole ring.

    Bis-indole derivatives: Compounds with two indole rings connected by different linkers.

    Indole-3-carbinol: A naturally occurring indole derivative with known biological activities.

Uniqueness

1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione is unique due to its specific structure, featuring two indole rings connected by a propane-1,3-dione linker. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,3-bis(2,3-dihydroindol-1-yl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-18(20-11-9-14-5-1-3-7-16(14)20)13-19(23)21-12-10-15-6-2-4-8-17(15)21/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEUSRFARQHWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367860
Record name 1,3-Di(2,3-dihydro-1H-indol-1-yl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128099-74-1
Record name 1,3-Di(2,3-dihydro-1H-indol-1-yl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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